molecular formula C18H27N3O3 B2485139 Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate CAS No. 1023367-68-1

Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate

Cat. No.: B2485139
CAS No.: 1023367-68-1
M. Wt: 333.432
InChI Key: FYFQOPDOAINFRF-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its molecular formula C₁₈H₂₇N₃O₃ and a molecular weight of 333.43 g/mol . The structure consists of a piperazine ring substituted with an ethyl ester and a butylphenyl carbamoyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the Butylphenyl Group: The butylphenyl group is introduced via a nucleophilic substitution reaction using 4-butylphenyl isocyanate.

    Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The butylphenyl group may enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate
  • Ethyl 4-[(4-ethylphenyl)carbamoyl]piperazine-1-carboxylate
  • Ethyl 4-[(4-propylphenyl)carbamoyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate is unique due to the presence of the butyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its pharmacokinetic properties, making it a more effective therapeutic agent compared to its analogs.

Properties

IUPAC Name

ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-3-5-6-15-7-9-16(10-8-15)19-17(22)20-11-13-21(14-12-20)18(23)24-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFQOPDOAINFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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